molecular formula C22H23N3O2S B11397291 5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11397291
M. Wt: 393.5 g/mol
InChI Key: OAKSZCFFLZBAPI-UHFFFAOYSA-N
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Description

“5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” typically involves multi-step organic reactions. The starting materials may include butylamine, 2-hydroxybenzaldehyde, and 4-(methylsulfanyl)benzaldehyde. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of intermediate Schiff bases.

    Cyclization Reactions: Formation of the dihydropyrrolo[3,4-c]pyrazole core.

    Functional Group Modifications: Introduction of the butyl, hydroxyphenyl, and methylsulfanylphenyl groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the pyrazole ring.

    Substitution: Introduction of different substituents on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions may introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, “5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” include other dihydropyrrolo[3,4-c]pyrazoles with different substituents. Examples include:

  • 5-butyl-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 5-butyl-3-(2-hydroxyphenyl)-4-[4-(methoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of “this compound” lies in its specific combination of substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

5-butyl-3-(2-hydroxyphenyl)-4-(4-methylsulfanylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O2S/c1-3-4-13-25-21(14-9-11-15(28-2)12-10-14)18-19(23-24-20(18)22(25)27)16-7-5-6-8-17(16)26/h5-12,21,26H,3-4,13H2,1-2H3,(H,23,24)

InChI Key

OAKSZCFFLZBAPI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)SC

Origin of Product

United States

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